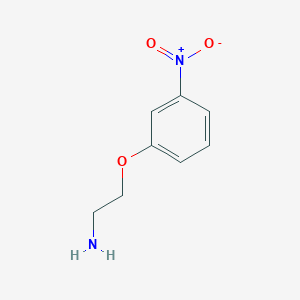

2-(3-Nitrophenoxy)ethylamine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGILQJJFYDIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470706 | |

| Record name | 2-(3-NITROPHENOXY)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26646-35-5 | |

| Record name | 2-(3-Nitrophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26646-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-NITROPHENOXY)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 3 Nitrophenoxy Ethylamine

Retrosynthetic Analysis of 2-(3-Nitrophenoxy)ethylamine

A retrosynthetic analysis of the target molecule, this compound, reveals two primary and logical disconnection points, both revolving around the formation of the ether linkage.

Figure 1: Retrosynthetic Analysis of this compound

Pathway A: C-O Bond Disconnection (Williamson Ether Synthesis approach) : This common and straightforward approach involves disconnecting the bond between the oxygen atom and the ethylamine moiety. This leads to two synthons: a 3-nitrophenoxide anion and a 2-aminoethyl cation. The corresponding synthetic equivalents would be 3-nitrophenol and a 2-haloethylamine (e.g., 2-chloroethylamine (B1212225) or 2-bromoethylamine) or a protected version like N-(2-chloroethyl)phthalimide followed by deprotection.

Pathway B: Aryl C-O Bond Disconnection (Nucleophilic Aromatic Substitution approach) : An alternative disconnection can be made at the aryl carbon-oxygen bond. This pathway suggests a nucleophilic aromatic substitution (SNAr) reaction. The synthons in this case are a 3-nitrophenyl cation (activated for nucleophilic attack by the nitro group) and an ethanolamine anion. The practical starting materials for this route would be a 3-halonitrobenzene (e.g., 3-chloronitrobenzene or 3-fluoronitrobenzene) and ethanolamine.

Classical and Established Synthetic Routes to this compound

The classical syntheses of this compound are primarily based on the two strategies identified in the retrosynthetic analysis.

One of the most established methods is the Williamson ether synthesis . byjus.commasterorganicchemistry.comfrancis-press.comlscollege.ac.in This SN2 reaction involves the reaction of a sodium or potassium salt of 3-nitrophenol with a 2-haloethylamine. To achieve this, 3-nitrophenol is first deprotonated with a suitable base to form the more nucleophilic phenoxide.

A second classical approach is through a nucleophilic aromatic substitution (SNAr) reaction . This method takes advantage of the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack. In this case, a 3-halonitrobenzene, such as 3-chloronitrobenzene, is reacted with an excess of ethanolamine at elevated temperatures. A patent for an analogous compound, 2-(o-nitrophenoxy)ethanol, describes the use of o-chloronitrobenzene and ethanolamine, suggesting the feasibility of this approach for the meta-substituted isomer.

A variation of the Williamson ether synthesis involves the use of a protected amine, such as phthalimide, to avoid side reactions. For instance, 3-nitrophenol can be reacted with N-(2-bromoethyl)phthalimide, followed by hydrazinolysis to liberate the primary amine.

Advanced and Sustainable Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. For the synthesis of this compound, this translates to exploring green chemistry principles and catalytic approaches.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. One area of focus is the use of greener solvents and reaction conditions. For instance, microwave-assisted Williamson ether synthesis has been shown to accelerate reaction rates and improve yields, often with reduced solvent usage. numberanalytics.com Another approach involves the use of phase-transfer catalysis (PTC) in the Williamson ether synthesis. PTC allows the reaction to be carried out in a biphasic system (e.g., aqueous/organic), which can simplify work-up and reduce the need for anhydrous organic solvents. numberanalytics.comcapes.gov.br

Furthermore, developing catalytic versions of the classical routes aligns with the principles of atom economy and waste reduction.

Catalytic Approaches for this compound Preparation

Catalytic methods, particularly those employing transition metals, offer a powerful alternative to classical stoichiometric reactions for the formation of the aryl ether bond. The Ullmann condensation , a copper-catalyzed reaction between an aryl halide and an alcohol, is a well-established method for synthesizing diaryl ethers and could be adapted for this synthesis. researchgate.net Recent advancements have focused on the development of more efficient and recyclable copper catalysts, including copper nanoparticles supported on magnetic nanoparticles or other solid supports. nih.govjsynthchem.com These heterogeneous catalysts can be easily separated from the reaction mixture and reused, contributing to a more sustainable process.

The general scheme for a copper-catalyzed synthesis would involve the coupling of 3-halonitrobenzene with ethanolamine in the presence of a copper catalyst and a base.

Optimization of Reaction Conditions for this compound Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The following tables summarize key parameters for the Williamson ether synthesis, based on general literature for similar reactions.

Table 1: Optimization of Williamson Ether Synthesis Parameters

| Parameter | Conditions and Considerations | Potential Impact on Yield and Purity |

| Base | Strong, non-nucleophilic bases like NaH or KOtBu are effective. Weaker bases like K2CO3 can also be used, often requiring higher temperatures or longer reaction times. numberanalytics.com | The choice of base influences the rate of phenoxide formation and can affect side reactions. |

| Solvent | Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are generally preferred as they solvate the cation and enhance the nucleophilicity of the alkoxide. byjus.comnumberanalytics.com | The solvent can significantly impact the reaction rate and the solubility of reactants and intermediates. |

| Temperature | Typically ranges from 50-100 °C. byjus.com Higher temperatures can increase the reaction rate but may also promote side reactions like elimination. | Careful temperature control is necessary to balance reaction speed and selectivity. |

| Leaving Group | The reactivity of the 2-haloethylamine follows the order I > Br > Cl. francis-press.com | A more reactive leaving group can lead to faster reaction times and potentially higher yields. |

| Catalyst (PTC) | Quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) are common phase-transfer catalysts. numberanalytics.com | Can improve reaction rates and yields in biphasic systems. |

Table 2: Representative Reaction Conditions for Aryl Ether Synthesis

| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Williamson Ether Synthesis | Phenol (B47542), Alkyl Halide | NaH | DMF | RT - 100 | 85-95 | byjus.comnumberanalytics.com |

| Williamson Ether Synthesis | Phenol, Alkyl Halide | K2CO3 | Acetone | Reflux | 70-90 | unimore.it |

| Cu-catalyzed C-O Coupling | Phenol, Aryl Iodide | CuI/Ligand | DMF | 90 | Good to Excellent | researchgate.net |

| Cu-nanoparticle Catalyzed | Phenol, Aryl Iodide | MNP-CuI NPs | PEG | 120 | High | jsynthchem.com |

Stereoselective Synthesis of this compound (if applicable)

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis is not applicable in this context.

Large-Scale Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound introduces a unique set of challenges and considerations that are pivotal for ensuring a commercially viable, safe, and sustainable process. The primary objectives in scaling up the synthesis are to optimize efficiency, minimize costs, ensure high product quality, and manage environmental impact. gd3services.com While specific industrial manufacturing processes for this compound are often proprietary, a discussion of the key considerations can be developed by examining established principles of process chemistry and synthetic routes for analogous compounds.

A crucial aspect of large-scale synthesis is the meticulous optimization of the entire process to maximize yield and throughput while minimizing operational costs. gd3services.com

Selection of Synthetic Route: The choice of the most efficient synthetic pathway is a cornerstone of process development. A common laboratory method involves the reaction of the sodium or potassium salt of 3-nitrophenol with 2-chloroethylamine or 2-bromoethylamine. For industrial-scale production, an alternative and potentially more cost-effective route could involve the initial reaction of 3-nitrophenol with ethylene (B1197577) oxide to produce 2-(3-nitrophenoxy)ethanol. This intermediate can then be converted to the target amine through processes such as amination. This multi-step approach may be advantageous if the raw materials are more readily available and cheaper at an industrial scale.

Reaction Conditions: The fine-tuning of reaction parameters is essential for maximizing product yield and minimizing the formation of impurities. Key variables include temperature, pressure, reaction time, and the choice of solvent and catalyst. For instance, in related syntheses of nitrophenoxy compounds, precise temperature control is vital to prevent side reactions. The adoption of continuous flow reactors over traditional batch reactors can offer significant advantages in terms of heat and mass transfer, leading to improved reaction control, enhanced safety, and greater product consistency.

Solvent and Catalyst Systems: In a laboratory setting, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate nucleophilic substitution reactions. However, on a large scale, the use of these solvents presents challenges related to cost, toxicity, and the difficulty of removal and recycling. Process optimization would therefore focus on identifying greener, more cost-effective, and easily recoverable solvent alternatives. The use of phase-transfer catalysts, which can enhance reaction rates in biphasic systems, also requires careful consideration of their cost, efficiency, and removal from the final product stream.

The economic feasibility of manufacturing this compound on a large scale is intrinsically linked to the cost and availability of the necessary raw materials.

Starting Material Evaluation: The principal starting materials for the most likely synthetic routes are 3-nitrophenol and a source of the 2-aminoethyl group, such as 2-chloroethylamine hydrochloride or ethanolamine. A thorough evaluation of suppliers is necessary to ensure a stable and cost-effective supply of high-purity raw materials.

The implementation of robust and scalable purification and quality control measures is non-negotiable to ensure that the final product consistently meets the required specifications.

Industrial-Scale Purification: While laboratory purifications frequently utilize silica (B1680970) gel chromatography, this technique is generally impractical and uneconomical for large-scale production. gd3services.com Therefore, the development of alternative, scalable purification methods is essential. These may include:

Crystallization: This is a powerful and widely used technique for the purification of solid compounds. The selection of an appropriate solvent system is critical to achieving high purity and a desirable crystal form.

Distillation: For liquid intermediates or the final product (if applicable), fractional distillation under reduced pressure can be an effective method for purification.

Extraction: Liquid-liquid extraction techniques can be employed to remove impurities from the reaction mixture. google.com

Analytical Methods: The use of validated analytical methods is crucial for monitoring the progress of the reaction (in-process control) and for the final quality assessment of the product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques used to determine the purity of the product and to quantify any impurities.

Modern chemical manufacturing is governed by stringent regulations and a growing emphasis on sustainable and "green" chemistry.

Waste Minimization and Treatment: A key goal is to design a process that minimizes the generation of waste. This can be achieved by selecting a synthetic route with a high atom economy. Any waste streams that are produced must be managed and treated in an environmentally responsible manner.

Solvent Recycling: To reduce the environmental footprint and lower operational costs, the implementation of systems for the recovery and recycling of solvents is a critical consideration.

Safety Protocols: A thorough safety assessment of the entire process is required to identify and mitigate any potential hazards associated with the handling of chemicals, high temperatures and pressures, and exothermic reactions.

The following interactive table summarizes the critical considerations for the large-scale synthesis of this compound.

| Consideration | Key Aspects |

| Process Optimization | - Selection of a high-yielding and cost-effective synthetic pathway.- Optimization of reaction parameters (temperature, pressure, solvent, catalyst).- Consideration of continuous flow technology versus batch processing. gd3services.com |

| Raw Materials | - Sourcing of high-purity, economically viable starting materials (e.g., 3-nitrophenol, 2-chloroethylamine).- Comprehensive Cost of Goods (COGs) analysis. google.com |

| Purification | - Development of scalable purification techniques such as crystallization and distillation to replace chromatographic methods. gd3services.com |

| Quality Control | - Implementation of robust analytical methods (e.g., HPLC, GC) for in-process monitoring and final product release. |

| EHS and Sustainability | - Focus on waste minimization through high atom economy.- Implementation of solvent recycling programs.- Adherence to strict environmental and safety regulations. |

Chemical Reactivity and Transformation of 2 3 Nitrophenoxy Ethylamine

Reactivity Profiles of Functional Groups within 2-(3-Nitrophenoxy)ethylamine

The specific arrangement of the nitro, amino, and ether functionalities on the molecular scaffold of this compound gives rise to a unique reactivity profile that has been exploited in various synthetic strategies.

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group. This conversion is a common strategy in the synthesis of more complex molecules. The reduction of the nitro group can be achieved using various reducing agents, such as hydrogen gas in the presence of a palladium catalyst. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring.

The reduction of the nitro group is a key step in the synthesis of various pharmaceutical intermediates. For instance, the reduction of a related compound, (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, to its corresponding amine is a crucial step in the synthesis of Mirabegron, a medication for overactive bladder. google.com This highlights the industrial relevance of nitro group reductions in the preparation of biologically active molecules.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Reduction | H₂, Pd/C, Methanol | 2-(3-Aminophenoxy)ethylamine | google.com |

| Reduction | Sn(II) or Fe(0) in acidic medium | 2-(3-Aminophenoxy)ethylamine | mdpi.com |

| Reduction | Hydrazine | 2-(3-Aminophenoxy)ethylamine | mdpi.com |

This table summarizes common reduction methods for the nitro group in nitrophenoxy compounds.

The primary amino group in this compound is a nucleophilic center and can readily participate in a variety of chemical reactions. These transformations are fundamental to the derivatization of this compound. Common reactions include acylation, alkylation, and the formation of Schiff bases.

Acylation involves the reaction of the amino group with acylating agents like acid chlorides or anhydrides to form amides. chemicalbook.comlibretexts.org Alkylation, on the other hand, introduces alkyl groups to the nitrogen atom. For example, the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, can be employed for methylation.

The amino group can also react with aldehydes or ketones to form imines, also known as Schiff bases. mdpi.com These reactions are often reversible and can be used to introduce new functionalities or to build more complex molecular architectures. Furthermore, the amino group can undergo diazotization followed by substitution, allowing for the introduction of a wide range of functional groups.

| Transformation | Reagents | Product Type | Reference |

| Acylation | Acid chlorides, Anhydrides | Amide | chemicalbook.comlibretexts.org |

| Alkylation | Alkyl halides, Formic acid/Formaldehyde | Secondary or Tertiary Amine | |

| Schiff Base Formation | Aldehydes, Ketones | Imine | mdpi.com |

This table outlines key transformations of the amino group in this compound.

The ether linkage in this compound is generally stable under many reaction conditions. libretexts.org However, it can be cleaved under harsh acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The cleavage of aryl alkyl ethers, such as this compound, will typically yield a phenol (B47542) and an alkyl halide. libretexts.org This is because nucleophilic attack on the aromatic carbon is disfavored. libretexts.org

In the case of this compound, acid-catalyzed cleavage would be expected to produce 3-nitrophenol (B1666305) and 2-bromo- or 2-iodoethylamine. It is important to note that diaryl ethers are generally resistant to acid cleavage. libretexts.org

A specific type of intramolecular rearrangement known as the Smiles rearrangement has been observed for isomers of β-(nitrophenoxy)ethylamine. researchgate.net For the meta-isomer, which is this compound, a photochemical Smiles rearrangement can occur in alkaline water, leading to the formation of the corresponding β-(nitrophenoxy)ethyl alcohol. researchgate.net

Derivatization Strategies for this compound to Novel Compounds

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a diverse range of novel compounds, including heterocyclic scaffolds and complex molecular architectures.

The functional groups of this compound can be utilized to construct various heterocyclic rings. For instance, the amino group can be a key component in the formation of nitrogen-containing heterocycles. Following the reduction of the nitro group to an amine, the resulting diamine can undergo condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like pyrazines or benzodiazepines.

While direct examples starting from this compound are not extensively documented in the provided search results, the synthesis of 2-aminothiophenes from related nitro-amine precursors illustrates a general strategy. beilstein-journals.org Similarly, the reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles to form quinoline-4-amines demonstrates how a nitro group and another functional moiety can be used to construct complex heterocyclic systems. researchgate.net

The strategic derivatization of this compound can lead to the formation of intricate molecular structures. The primary amino group serves as a handle for attaching other molecular fragments. For example, it can be used in peptide synthesis or in the construction of dendrimers and other macromolecular structures. mdpi.com

The synthesis of N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine, a compound with potential biological activities, involves the reaction of a 2-(nitrophenoxy)ethylamine derivative with a nitrophenylacetaldehyde, showcasing the use of this scaffold in building more complex molecules. The presence of multiple reactive sites allows for sequential or orthogonal derivatization, enabling the controlled assembly of complex molecular architectures. mdpi.com

Mechanistic Investigations of this compound Reactions

The reactions of this compound have been the subject of detailed mechanistic investigations, particularly its propensity to undergo intramolecular rearrangements. The primary amine and the nitro group also offer sites for a variety of other chemical transformations.

Photochemical and Thermal Smiles Rearrangements

A significant reaction of this compound is the Smiles rearrangement, which can be initiated either thermally or photochemically. This intramolecular nucleophilic aromatic substitution results in the formation of the corresponding N-(2-hydroxyethyl)-3-nitroaniline.

The photochemical Smiles rearrangement of this compound proceeds from the triplet excited state of the molecule. evitachem.com Upon irradiation, the molecule is excited to a singlet state, which then undergoes intersystem crossing to the more stable triplet state. In this excited state, the aromatic ring is more susceptible to nucleophilic attack. The intramolecular nucleophilic attack by the amino group on the aromatic ring forms a spirocyclic intermediate, often referred to as a Meisenheimer complex. Subsequent rearrangement and proton transfer lead to the final product, N-(2-hydroxyethyl)-3-nitroaniline.

The thermal Smiles rearrangement of the ortho and para isomers of β-(nitrophenoxy)ethylamine occurs readily in alkaline aqueous solutions. evitachem.com However, the meta isomer, this compound, is reported to be thermally quite unreactive under similar conditions. libretexts.org For the isomers that do react thermally, the mechanism is initiated by the deprotonation of the amino group in the presence of a base. The resulting anion then acts as the nucleophile in the intramolecular aromatic substitution, proceeding through a similar spiro-Meisenheimer intermediate as in the photochemical pathway.

Reactions of the Primary Amino Group

The primary amino group in this compound is a nucleophilic center and can participate in a variety of common amine reactions, such as acylation and alkylation.

Acylation: The reaction of a primary amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and a proton to form the corresponding amide. chemguide.co.uk In the case of this compound, this would result in the formation of an N-[2-(3-nitrophenoxy)ethyl]amide.

Alkylation: Primary amines can be alkylated by alkyl halides through a nucleophilic substitution (SN2) reaction. ucalgary.cawikipedia.org The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. ucalgary.ca This initial reaction forms a secondary amine. However, the product secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the potential for a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com

Reduction of the Nitro Group

The nitro group on the aromatic ring can be reduced to a primary amino group, a common transformation in the synthesis of aromatic amines. wikipedia.org A variety of reducing agents can be employed for this purpose.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. commonorganicchemistry.com The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. wikipedia.orgcommonorganicchemistry.com The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

Metal-Acid Systems: Another common method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. commonorganicchemistry.com For example, with tin(II) chloride (SnCl₂), the nitro group is reduced to an amine through a series of electron and proton transfers. commonorganicchemistry.com These methods are often preferred when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. commonorganicchemistry.com The reduction of the nitro group in this compound would yield 2-(3-aminophenoxy)ethylamine.

Selectivity and Regioselectivity in this compound Transformations

The selectivity of reactions involving this compound is influenced by the electronic and steric properties of the molecule, as well as the reaction conditions.

Regioselectivity in Smiles Rearrangements

The regioselectivity of the photochemical Smiles rearrangement of nitrophenoxy ethylamines is a subject of significant interest. For this compound, the photochemical reaction leads cleanly to the Smiles rearrangement product, N-(2-hydroxyethyl)-3-nitroaniline. evitachem.com In contrast, the ortho and para isomers undergo a different photochemical reaction where the amino group bonds at the ring carbon adjacent to the side chain and meta to the nitro group. evitachem.com

This difference in regioselectivity has been explained by the "energy gap" model. evitachem.com This model proposes that the regioselectivity of heterolytic nucleophilic aromatic photosubstitution is determined by the relative energies of the possible intermediates. For the meta isomer, the formation of the spirocyclic intermediate leading to the Smiles product is energetically favored in the triplet excited state. evitachem.com

The thermal Smiles rearrangement also exhibits high regioselectivity, with the ortho and para isomers rearranging to their corresponding anilinoethanols. evitachem.com As mentioned, the meta isomer is thermally stable under these conditions, demonstrating a high degree of selectivity based on the position of the nitro group. libretexts.org

The table below summarizes the outcomes of the photochemical and thermal reactions of the isomers of β-(nitrophenoxy)ethylamine.

| Isomer | Reaction Type | Product(s) |

| ortho (1) | Photochemical | β-amino group bonds at the ring carbon adjacent to the side chain and meta to the nitro group. |

| ortho (1) | Thermal (in alkaline water) | Smiles rearrangement product: N-(2-hydroxyethyl)-2-nitroaniline |

| meta (2) | Photochemical | Smiles rearrangement product: N-(2-hydroxyethyl)-3-nitroaniline |

| meta (2) | Thermal | Thermally unreactive |

| para (3) | Photochemical | β-amino group bonds at the ring carbon adjacent to the side chain and meta to the nitro group. |

| para (3) | Thermal (in alkaline water) | Smiles rearrangement product: N-(2-hydroxyethyl)-4-nitroaniline |

Data sourced from Wubbels et al., 1985. evitachem.com

Selectivity in Amine and Nitro Group Reactions

The reactions of the amino and nitro groups can generally be performed with a high degree of selectivity by choosing the appropriate reagents and reaction conditions.

In acylation and alkylation reactions , the primary amino group is the most nucleophilic site in the molecule under neutral or basic conditions. Therefore, these reactions are expected to occur selectively at the nitrogen atom without affecting the aromatic ring or the ether linkage. However, as noted earlier, controlling the extent of alkylation can be challenging due to the increasing nucleophilicity of the alkylated products. masterorganicchemistry.com To achieve mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting groups may be necessary.

The following table presents a summary of potential transformations of this compound and the expected products.

| Reaction Type | Reagent(s) | Expected Product |

| Photochemical Smiles Rearrangement | UV light | N-(2-hydroxyethyl)-3-nitroaniline |

| Acylation | Acyl chloride | N-[2-(3-nitrophenoxy)ethyl]amide |

| Alkylation | Alkyl halide | N-alkyl-2-(3-nitrophenoxy)ethylamine |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | 2-(3-Aminophenoxy)ethylamine |

Advanced Spectroscopic Characterization Techniques in 2 3 Nitrophenoxy Ethylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-(3-Nitrophenoxy)ethylamine Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

High-Resolution ¹H and ¹³C NMR Studies of this compound

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are the initial, crucial steps in structural analysis.

The ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, one would expect to observe distinct signals for the aromatic protons on the nitrophenyl ring and the aliphatic protons of the ethylamine (B1201723) side chain. The protons on the ethyl group (-O-CH₂-CH₂-NH₂) would likely appear as two triplets, integrating to two protons each. The aromatic protons would present a more complex pattern in the downfield region of the spectrum due to the meta-substitution of the nitro group.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. It is a proton-decoupled experiment, meaning each unique carbon atom typically appears as a single line. docbrown.info For this compound, one would anticipate a total of eight distinct signals, corresponding to the six carbons of the aromatic ring and the two carbons of the ethyl chain. The chemical shifts of these carbons are influenced by their local electronic environment; for instance, the carbon atom bonded to the electronegative oxygen atom would be shifted further downfield. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 160 |

| O-CH₂ | 3.5 - 4.5 | 60 - 70 |

| N-CH₂ | 2.5 - 3.5 | 40 - 50 |

Note: These are estimated ranges. Actual values depend on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) Applied to this compound

Two-dimensional (2D) NMR techniques are powerful tools for assembling the molecular structure by revealing correlations between different nuclei. youtube.comuvic.caprinceton.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. uvic.ca For this compound, a COSY spectrum would show a cross-peak between the signals of the -O-CH₂- and -CH₂-NH₂ protons, confirming the ethyl fragment. It would also help to unravel the coupling network of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. princeton.educolumbia.edu This is an invaluable tool for assigning the carbon signals in the ¹³C NMR spectrum. Each CH, CH₂, and CH₃ group would produce a cross-peak corresponding to its ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique shows correlations between protons and carbons that are two or three bonds away. columbia.edulibretexts.org This is critical for connecting the different fragments of the molecule. For example, an HMBC spectrum of this compound would show a correlation between the protons of the -O-CH₂- group and the aromatic carbon atom attached to the ether oxygen, thus confirming the link between the ethyl chain and the nitrophenyl ring.

Solid-State NMR Characterization of this compound Polymorphs

Solid-state NMR (ssNMR) is a specialized technique used to study materials in their solid form. preprints.orgmpg.de It is particularly useful for characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. nih.govresearchgate.net If this compound can exist in different polymorphic forms, ssNMR could be used to distinguish them. Differences in the crystal packing and intermolecular interactions in polymorphs lead to variations in the chemical shifts and other NMR parameters, providing a unique fingerprint for each solid form. nih.gov

Mass Spectrometry (MS) for this compound and Its Derivatives

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. scispace.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of this compound

High-resolution mass spectrometry (HRMS) can measure the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.combrentford.hounslow.sch.uk This high precision makes it possible to determine the elemental composition of the parent ion, thereby confirming the molecular formula of this compound (C₈H₁₀N₂O₃). Conventional mass spectrometry might not be able to distinguish it from other compounds with the same nominal mass. bioanalysis-zone.com

Table 2: Theoretical Exact Mass of this compound

| Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| C₈H₁₀N₂O₃ | 182.0691 |

Note: This is a calculated value. HRMS provides an experimental verification of this mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of this compound

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (the parent ions) are selected and then fragmented to produce a spectrum of daughter ions. nih.gov The fragmentation pattern provides valuable information about the structure of the molecule. docbrown.infolibretexts.org

For this compound, the protonated molecule [M+H]⁺ would be the parent ion. In an MS/MS experiment, characteristic fragmentation would be expected. Likely fragmentation pathways could include:

Cleavage of the ether bond, leading to the formation of a nitrophenoxy radical or ion and an ethylamine cation.

Loss of the nitro group (NO₂).

Fragmentation within the ethylamine side chain.

Analyzing these fragmentation pathways allows for a detailed confirmation of the compound's structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

The key vibrational modes for this molecule are associated with the nitro (NO₂) group, the amine (NH₂) group, the aromatic ring, and the aliphatic chain. The symmetric and asymmetric stretching vibrations of the NO₂ group are particularly strong in the IR spectrum and serve as a clear identifier. The N-H stretching vibrations of the primary amine are also characteristic. Both IR and Raman spectroscopy offer complementary information; vibrations that are strong in Raman may be weak in IR, and vice-versa, which is a consequence of the different physical principles governing these techniques (change in dipole moment for IR vs. change in polarizability for Raman).

A table of expected characteristic vibrational frequencies for this compound is presented below, based on established group frequencies from spectroscopic literature.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch (ν_as) | 1550 - 1500 | Strong in IR |

| Nitro (NO₂) | Symmetric Stretch (ν_s) | 1370 - 1320 | Strong in IR |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 | Medium in IR |

| Amine (N-H) | Scissoring (Bending) | 1650 - 1580 | Medium-Strong in IR |

| Aromatic C-O-C | Asymmetric Stretch | 1275 - 1200 | Strong in IR |

| Aromatic C-O-C | Symmetric Stretch | 1075 - 1020 | Medium in IR |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium in IR, Strong in Raman |

| Aromatic C=C | Ring Stretch | 1625 - 1430 | Medium-Strong in IR & Raman |

Note: These are approximate ranges and can be influenced by the specific molecular environment and intermolecular interactions.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence of this compound

The electronic transitions of this compound have been studied, particularly in the context of its photochemical reactivity. The UV-Vis spectrum of the molecule is dominated by absorptions characteristic of the nitrophenoxy chromophore.

Research has shown that the meta-isomer, this compound, undergoes a photochemical Smiles rearrangement when irradiated. This process can be monitored using UV-Vis spectroscopy, which reveals changes in the absorption spectrum as the reactant is converted to product. During the photolysis of this compound in aqueous sodium hydroxide (B78521), the formation of an intermediate species with an absorption maximum at 287 nm was observed. The quantum yield for this photochemical reaction in a 0.010 M NaOH solution was determined to be 0.29. In contrast to its ortho and para isomers which undergo thermal rearrangement, the meta isomer is thermally stable but photochemically reactive.

Detailed information on the fluorescence properties of this compound is not extensively reported in the available literature. Typically, many nitroaromatic compounds exhibit very weak fluorescence or are non-fluorescent due to efficient intersystem crossing to the triplet state and other non-radiative decay pathways.

Table 2: Photochemical and UV-Vis Data for this compound

| Property | Value/Observation | Conditions | Reference |

|---|---|---|---|

| Isomer Reactivity | Photochemically reactive, thermally stable | Aqueous NaOH | |

| Intermediate λ_max | 287 nm | During photolysis |

X-ray Crystallography of this compound and its Cocrystals

As of the latest literature surveys, a solved single-crystal X-ray structure for this compound has not been reported in publicly available databases. However, based on the crystal structures of closely related molecules, it is possible to predict the likely solid-state conformation and intermolecular interactions that would govern its crystal packing.

Intermolecular Interactions and Hydrogen Bonding in this compound Crystals

The primary amine (NH₂) and the nitro (NO₂) groups are excellent hydrogen bond donors and acceptors, respectively, and would be expected to dominate the intermolecular interactions within the crystal lattice. The most significant interaction would be the formation of hydrogen bonds between the amine hydrogen atoms and the oxygen atoms of the nitro group of an adjacent molecule (N-H···O). These interactions are a recurring and structure-directing motif in the crystallography of nitro-substituted amino compounds.

In addition to the primary N-H···O hydrogen bonds, weaker C-H···O interactions involving aromatic or aliphatic C-H donors and the ether or nitro oxygen acceptors are also highly probable. These interactions would work in concert to link the molecules into a stable three-dimensional supramolecular architecture, likely forming chains or sheets. The presence of both a strong hydrogen bond donor (amine) and strong acceptors (nitro and ether oxygens) suggests a high likelihood of forming a robust, hydrogen-bonded network.

Computational Chemistry and Theoretical Studies of 2 3 Nitrophenoxy Ethylamine

Quantum Chemical Calculations on 2-(3-Nitrophenoxy)ethylamine

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations can predict molecular geometry, energy levels, and reactivity.

An analysis of the electronic structure of this compound would involve the characterization of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich phenoxy and ethylamine (B1201723) moieties, while the LUMO is expected to be concentrated around the electron-withdrawing nitro group on the phenyl ring. The precise energies and spatial distributions of these orbitals could be determined using methods like Density Functional Theory (DFT).

Table 1: Hypothetical Molecular Orbital Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.7 eV | Suggests moderate chemical reactivity |

Note: The values in this table are illustrative and would need to be confirmed by actual quantum chemical calculations.

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.netresearchgate.net An MEP map plots the electrostatic potential onto the molecule's electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), blue signifies areas of positive potential (electron-poor), and green represents neutral regions. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro group and the phenoxy ether linkage, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, indicating their potential for hydrogen bonding as donors. Understanding the MEP is crucial for predicting non-covalent interactions with other molecules, including biological targets. nih.gov

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the ethylamine side chain and the ether linkage in this compound allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This information is critical as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site.

The potential energy surface, or energy landscape, of this compound could be explored by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. nih.govresearchgate.net This process would reveal the global minimum energy conformation (the most stable structure) and other low-energy local minima. The results of such an analysis would provide insights into the molecule's flexibility and the range of shapes it can assume in different environments.

Molecular Dynamics Simulations for this compound in Solution and Biological Environments

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. scispace.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes such as conformational changes and intermolecular interactions. nih.govnih.gov

Simulating this compound in an aqueous solution would reveal how the molecule interacts with water molecules and how its conformation is influenced by the solvent. Simulations in a more complex biological environment, such as within the active site of a protein, could provide detailed insights into its binding mode and the key interactions that stabilize the complex. ehu.eus These simulations can help in understanding the molecular basis of the compound's potential biological activity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Predictions for this compound Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to understand how modifications to a molecule's structure affect its biological activity and physicochemical properties, respectively. nih.govmdpi.com For this compound, computational methods can be used to predict the effects of introducing different substituents at various positions on the phenyl ring or modifying the ethylamine side chain. researchgate.net

For instance, adding electron-donating or electron-withdrawing groups to the aromatic ring could alter the molecule's electronic properties and, consequently, its binding affinity to a target. mdpi.com Similarly, changing the length or branching of the ethylamine chain could affect its flexibility and steric interactions. Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) of a series of derivatives with their experimentally determined biological activities. Such models can then be used to predict the activity of novel, untested compounds.

Table 2: Potential Modifications of this compound for SAR/SPR Studies

| Modification Site | Example Substituent | Predicted Effect on Property |

| Phenyl Ring (ortho, para positions) | Methyl (-CH3) | Increased lipophilicity |

| Phenyl Ring (ortho, para positions) | Chloro (-Cl) | Increased electronic withdrawal |

| Ethylamine Nitrogen | Methyl (-CH3) | Altered basicity and hydrogen bonding |

| Ethylamine Chain | Additional methylene (B1212753) (-CH2-) | Increased flexibility and size |

Virtual Screening and Ligand Docking Studies Involving this compound

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. nih.gov If a biological target for this compound is known or hypothesized, ligand docking can be employed to predict its binding mode and affinity.

Docking algorithms place the molecule (the ligand) into the binding site of the target protein in various orientations and conformations and score each pose based on how well it fits and the predicted intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). The results of a docking study can help to prioritize compounds for experimental testing and provide a structural basis for understanding the ligand's activity. figshare.com This approach can also be used in reverse, where this compound is docked against a panel of known protein structures to identify potential new biological targets.

Biological and Pharmacological Investigations of 2 3 Nitrophenoxy Ethylamine

Mechanisms of Biological Action for 2-(3-Nitrophenoxy)ethylamine and Its Analogues

There is no specific information available in the scientific literature detailing the mechanisms of biological action for this compound or its close analogues. Research into how this compound may exert physiological or pharmacological effects at a systemic, tissue, or cellular level has not been published.

Identification and Characterization of Molecular Targets for this compound

Specific molecular targets for this compound have not been identified or characterized in published research.

No studies detailing the binding affinity or activation/inhibition potential of this compound at any specific biological receptors have been found in the scientific literature.

There is a lack of published data concerning the effects of this compound on enzyme activity. Consequently, no information on its potential inhibitory or activating properties, or the kinetics of such interactions, is available.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives in Biological Systems

No structure-activity relationship (SAR) studies for derivatives of this compound have been reported in the scientific literature. Such studies, which are crucial for understanding how chemical structure relates to biological activity, have not been conducted or published for this class of compounds.

Biotransformation and Metabolic Pathways of this compound

There are no published studies on the biotransformation or metabolic fate of this compound in any biological system.

No data exists detailing the Phase I or Phase II metabolic pathways for this compound.

There is no information identifying the specific enzyme systems, such as cytochrome P450 or others, involved in the metabolism of this compound.

Mechanistic Toxicology of this compound

No studies on the mechanistic toxicology of this compound have been published.

There is no available data on the genotoxic or mutagenic potential or mechanisms of this compound.

No research has been published investigating the pathways of cell death, such as apoptosis or necrosis, that may be induced by this compound.

Analytical Methodologies for 2 3 Nitrophenoxy Ethylamine in Complex Matrices

Chromatographic Separation Techniques for 2-(3-Nitrophenoxy)ethylamine

Chromatography is a cornerstone for the analysis of this compound, providing the necessary separation from potentially interfering components within a sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the principal techniques employed for this purpose.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is typically achieved using a reversed-phase column where the analyte is separated based on its hydrophobicity.

The primary amino group and the polar nitro group in this compound allow for several detection strategies. UV-Vis detection is straightforward due to the presence of the nitroaromatic chromophore. For enhanced sensitivity and selectivity, especially at trace levels, derivatization of the primary amine with a fluorescent tag is a common approach. Reagents such as o-phthaldiadehyde (OPA) can react with the primary amine to form highly fluorescent isoindole derivatives, which can be detected with a fluorescence detector (FLD). nih.gov

A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. The specific conditions can be optimized to achieve the best resolution and peak shape.

Table 1: Representative HPLC Conditions for Amine Analysis This table presents typical starting conditions for method development for compounds structurally related to this compound.

| Parameter | Condition | Rationale |

| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) | Provides good hydrophobic retention for the aromatic ring structure. |

| Mobile Phase | A: 20 mM Phosphate Buffer (pH 6.8) B: Acetonitrile | A buffered aqueous-organic mobile phase is standard for reversed-phase separation of polar analytes. |

| Elution Mode | Gradient: 20% B to 80% B over 15 min | A gradient is often necessary to elute the analyte with a good peak shape and to clean the column of more hydrophobic matrix components. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Detection | UV at 270 nm or Fluorescence (Ex: 230 nm, Em: 450 nm) with pre-column OPA derivatization | UV detection is suitable due to the nitroaromatic moiety. Fluorescence detection after derivatization offers superior sensitivity for trace analysis. nih.gov |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivatives of this compound

While this compound itself has low volatility due to its polar primary amine and nitro groups, GC-MS analysis can be performed following a chemical derivatization step. researchgate.net Derivatization converts the polar N-H bonds into less polar, more volatile, and thermally stable functional groups, improving chromatographic performance and preventing peak tailing. researchgate.net

Common derivatization strategies for primary amines include silylation and acylation.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the primary amine to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net This process significantly increases the volatility of the analyte.

Acylation: Reagents such as pentafluorobenzoyl chloride (PFBOC) or N-methyl-bis(trifluoroacetamide) (MBTFA) can be used to form stable amide derivatives. The resulting fluorinated derivatives are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD) or by mass spectrometry.

GC-MS provides high selectivity and structural information, making it an excellent tool for confirmation. The mass spectrum of the derivatized analyte will show a characteristic molecular ion and fragmentation pattern that can be used for unambiguous identification. nih.gov

Table 2: GC-MS Derivatization and Analysis Parameters This table outlines a general approach for the GC-MS analysis of this compound after derivatization.

| Step | Parameter | Description |

| Derivatization | Reagent: BSTFA with 1% TMCS | Silylating agent that converts the primary amine to a volatile TMS derivative. |

| Reaction: 60 °C for 30 minutes | Typical conditions to ensure complete derivatization. | |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) | A common, non-polar column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Temperature Program | Initial: 100 °C, hold 1 min Ramp: 15 °C/min to 280 °C, hold 5 min | A temperature gradient is used to effectively separate the analyte derivative from other sample components. |

| MS Detection | Mode: Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Scan Range: 50-500 m/z | A typical mass range to capture the molecular ion and key fragments of the derivatized analyte. |

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. As an amine, this compound is protonated in acidic buffer systems, acquiring a positive charge, which makes it well-suited for CE analysis. researchgate.net CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption.

The separation is typically performed in a fused-silica capillary using a background electrolyte (BGE) such as a phosphate or acetate (B1210297) buffer at a low pH (e.g., pH 2.5-4.5) to ensure full protonation of the amine group. nih.gov Detection is commonly achieved using a diode-array detector (DAD) that monitors the UV absorbance of the nitroaromatic ring. Coupling CE with mass spectrometry (CE-MS) can provide even greater specificity and sensitivity. nih.gov

Electrochemical Sensing and Detection of this compound

Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative for the detection of this compound. The presence of the electroactive nitro group (-NO₂) makes the molecule an excellent candidate for analysis by techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). The nitro group can be electrochemically reduced on the surface of a working electrode.

To enhance sensitivity and selectivity, chemically modified electrodes are often employed. These electrodes can be modified with various nanomaterials, such as metal nanoparticles, carbon nanotubes, or graphene, to increase the surface area and catalyze the electrochemical reaction. ruc.dk For instance, a glassy carbon electrode (GCE) modified with a nanocomposite material could be used to lower the reduction overpotential of the nitro group, leading to a more sensitive and selective measurement. rsc.org The resulting current measured is proportional to the concentration of the analyte in the sample.

Table 3: Comparison of Electrochemical Detection Parameters for Nitroaromatic Compounds This table summarizes typical parameters used in the electrochemical detection of compounds similar to this compound.

| Parameter | Technique | Working Electrode | Supporting Electrolyte | Potential Range / V | Limit of Detection (LOD) |

| Nitro Group Reduction | DPV | Graphene-Modified GCE | 0.1 M Phosphate Buffer (pH 7.0) | 0 to -1.2 V vs. Ag/AgCl | Low nM range |

| Amine Group Oxidation | CV | Carbon Paste Electrode | 0.1 M H₂SO₄ | -0.2 to +1.0 V vs. SCE | Low µM range |

Spectrophotometric and Fluorimetric Methods for this compound Quantification

Spectrophotometric methods provide a simple and accessible means for quantification. A common strategy for aromatic nitro compounds involves their chemical reduction to the corresponding primary aromatic amine. This can be achieved using a reducing agent like sodium borohydride (B1222165) or zinc dust in an acidic medium. The newly formed aromatic amine can then be quantified using a colorimetric reaction.

A classic example is the Griess reaction, where the aromatic amine is first diazotized with nitrous acid (formed in-situ from sodium nitrite (B80452) and an acid) and then coupled with a chromogenic agent such as N-(1-Naphthyl)ethylenediamine (NED) to form a intensely colored azo dye. researchgate.net The absorbance of this dye, typically measured in the 540-560 nm range, is directly proportional to the initial concentration of the analyte. The method's primary limitation is potential interference from other amines or reducible substances in the sample.

Fluorimetric methods, while less direct, could be developed by derivatizing the primary amine group with a fluorogenic reagent, as discussed in the HPLC section (e.g., OPA), and measuring the resulting fluorescence intensity.

Sample Preparation Strategies for this compound from Biological and Environmental Samples

Effective sample preparation is a critical step to isolate this compound from the complex sample matrix, remove interferences, and concentrate the analyte before instrumental analysis. researchgate.net The choice of technique depends on the matrix type and the analyte's physicochemical properties.

Liquid-Liquid Extraction (LLE): This is a traditional method where the analyte is partitioned between the aqueous sample and an immiscible organic solvent. By adjusting the pH of the aqueous sample to above the pKa of the amine group (making it neutral and more organosoluble), the analyte can be efficiently extracted into a solvent like ethyl acetate or dichloromethane.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that has largely replaced LLE. epa.gov For this compound, a mixed-mode cation exchange sorbent can be particularly effective. The extraction process involves:

Conditioning: The sorbent is prepared with an organic solvent and then water.

Loading: The sample, with its pH adjusted to be below the amine's pKa (ensuring it is positively charged), is passed through the cartridge. The protonated amine is retained by the cation exchange functional groups on the sorbent.

Washing: Interferences are removed by washing the cartridge with a solvent that does not elute the analyte.

Elution: The analyte is recovered by passing a small volume of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) through the cartridge, which neutralizes the amine and disrupts its ionic interaction with the sorbent.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. researchgate.net The analyte partitions onto the fiber coating and is then thermally desorbed directly into the injector of a GC. This technique is best suited for volatile derivatives of the analyte.

Method Validation and Quality Control for this compound Assays

The reliable quantification of this compound in complex biological matrices, such as plasma, urine, or tissue homogenates, is contingent upon the implementation of a rigorously validated analytical method. Method validation ensures that the chosen analytical procedure is suitable for its intended purpose, providing accurate and reproducible data. Following validation, ongoing quality control measures are essential to monitor the performance of the assay over time and to guarantee the integrity of the results.

A common and highly sensitive approach for the determination of compounds like this compound in biological samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). rsc.org The validation of such a method would typically adhere to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The validation process for a hypothetical LC-MS/MS assay for this compound would encompass the evaluation of several key parameters:

Specificity and Selectivity

The method's ability to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix is paramount. This is typically assessed by analyzing blank matrix samples from multiple sources to investigate the presence of interfering peaks at the retention time of this compound and its internal standard.

Linearity

The linearity of the method is established by analyzing a series of calibration standards at different concentrations. The response of the instrument should be directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The relationship is then evaluated using a linear regression model.

Table 1: Hypothetical Calibration Curve Data for this compound in Human Plasma

| Nominal Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|---|

| 1.0 | 0.012 | 1.0 | 100.0 |

| 2.5 | 0.031 | 2.6 | 104.0 |

| 5.0 | 0.060 | 4.9 | 98.0 |

| 10.0 | 0.125 | 10.2 | 102.0 |

| 25.0 | 0.305 | 24.8 | 99.2 |

| 50.0 | 0.610 | 50.5 | 101.0 |

| 100.0 | 1.230 | 101.2 | 101.2 |

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

Table 2: Hypothetical Intra- and Inter-Day Accuracy and Precision Data for this compound

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Mean Conc. (ng/mL) (n=6) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Mean Conc. (ng/mL) (n=18) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

|---|---|---|---|---|---|---|---|

| Low | 3.0 | 2.9 | 4.5 | 96.7 | 3.1 | 5.2 | 103.3 |

| Medium | 40.0 | 40.8 | 3.2 | 102.0 | 39.5 | 4.1 | 98.8 |

| High | 80.0 | 81.2 | 2.8 | 101.5 | 79.8 | 3.5 | 99.8 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. The LOQ is typically the lowest concentration on the calibration curve.

Matrix Effect

The effect of the biological matrix on the ionization of the analyte and internal standard must be evaluated. nih.gov This is often done by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a pure solution.

Stability

The stability of this compound in the biological matrix must be assessed under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Quality Control

Once the method has been validated, quality control samples are included in each analytical run to monitor the performance of the assay. These QC samples are typically prepared at low, medium, and high concentrations within the range of the calibration curve. The results of the QC samples must fall within predefined acceptance criteria for the analytical run to be considered valid. This ensures the ongoing reliability of the data generated for unknown samples.

Potential Applications and Industrial Relevance of 2 3 Nitrophenoxy Ethylamine

Role of 2-(3-Nitrophenoxy)ethylamine as a Versatile Synthetic Building Block

The structure of this compound features two key reactive sites: the primary amine (-NH2) and the nitro group (-NO2) on the aromatic ring. These groups are pivotal to its function as a versatile building block, allowing it to serve as a starting point for the synthesis of more complex molecules. The primary amine is a potent nucleophile, ready to react with a wide array of electrophiles, while the nitro group can undergo reduction to form an aniline (B41778) derivative, which is another crucial synthetic intermediate.

In organic synthesis, the ethylamine (B1201723) side chain can be readily acylated, alkylated, or used in condensation reactions to form amides, secondary or tertiary amines, and imines, respectively. This reactivity makes it a valuable precursor for creating a diverse range of organic molecules. For instance, phenylethylamines are foundational structures in many biologically active compounds and pharmaceuticals. nih.gov The nitroaromatic portion of the molecule also offers a handle for further functionalization. The nitro group is strongly electron-withdrawing, which activates the aromatic ring for certain nucleophilic substitution reactions. More commonly, the nitro group can be reduced to an amine, which can then be diazotized and substituted, opening up a vast number of synthetic pathways.

In material science, bifunctional molecules like this compound are potential monomers for polymerization. The primary amine can react with compounds like dicarboxylic acids or diisocyanates to form polyamides or polyureas. The nitrophenoxy group could be incorporated into the polymer backbone, imparting specific properties such as thermal stability or altered electronic characteristics. For example, polymers containing triphenylamine (B166846) units, which are structurally related, have been investigated for their electrochromic properties. pharmaffiliates.com

Fine chemicals are pure, single substances produced in limited quantities and are often used as specialty chemicals or intermediates for pharmaceuticals, agrochemicals, and dyes. The structural analogue, 2-(4-Nitrophenyl)ethylamine, is recognized as an important intermediate in the synthesis of pharmaceuticals like Mirabegron and Dofetilide. google.commdpi.com This precedent suggests that this compound could similarly serve as a key intermediate for a variety of fine chemicals. By transforming the amine and/or the nitro group, a range of derivatives can be accessed, each with potentially unique properties suitable for specialized applications.

| Functional Group | Type of Reaction | Potential Product Class | Industrial Field |

|---|---|---|---|

| Amine (-NH2) | Acylation | Amides | Pharmaceuticals, Polymers |

| Amine (-NH2) | Reductive Amination | Secondary/Tertiary Amines | Fine Chemicals, Agrochemicals |

| Nitro (-NO2) | Reduction | Anilines | Dyes, Pharmaceuticals |

| Both Groups | Polycondensation | Polyamides, Polyimides | Material Science |

Use of this compound in Ligand Design and Coordination Chemistry

The ethylamine group in this compound can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordination complex. As a monodentate ligand, it can bind to a variety of transition metals. The broader phenoxyethylamine structure can be incorporated into more complex, multidentate ligands. The design of ligands is crucial in coordination chemistry as the ligand structure dictates the geometry, stability, and reactivity of the resulting metal complex. rsc.org

The nitrophenoxy part of the molecule, while not typically a primary binding site, can significantly influence the electronic properties of the ligand. The electron-withdrawing nature of the nitro group can affect the electron density on the amine, thereby modulating the strength of the metal-ligand bond. Such electronic tuning is a key strategy in the design of catalysts and functional materials where the electronic state of the metal center is critical. While specific complexes with this compound are not prominently documented, the principles of coordination chemistry suggest its viability as a ligand in creating novel metal complexes with potentially interesting magnetic, catalytic, or optical properties.

This compound in the Exploration of Novel Biological Probes

Fluorescent probes are indispensable tools in biological imaging. ewha.ac.kr The design of these probes often involves a fluorophore (a light-emitting molecule) and a receptor that interacts with a specific analyte. The nitroaromatic group is a well-known fluorescence quencher. This property can be exploited in "off-on" sensor design. A probe incorporating the this compound scaffold could be designed to be non-fluorescent initially. Upon reaction with a specific biological target—for example, an enzyme that reduces the nitro group—the quenching effect would be removed, leading to the "turn-on" of a fluorescent signal.

Although azulene-derived probes and other systems are more commonly cited, the fundamental concept of using a reactive trigger to modulate fluorescence is broadly applicable. mdpi.com The ethylamine group provides a convenient point of attachment for linking the nitrophenoxy quenching unit to a fluorophore or a biologically active molecule. This strategic positioning makes this compound a potentially valuable, though currently underexplored, platform for developing new chemosensors and biological probes.

Emerging Applications of this compound in Advanced Materials

The development of advanced materials with tailored properties is a major focus of modern chemical research. The incorporation of polar and electronically active groups like the nitrophenoxy moiety into polymers can lead to materials with unique characteristics. For instance, polymers containing nitroaromatic groups may exhibit nonlinear optical (NLO) properties, which are useful in telecommunications and optical computing.

Furthermore, the amine functionality allows this compound to be grafted onto the surfaces of other materials, such as nanoparticles or polymer films, to modify their surface properties. Such functionalization can be used to improve adhesion, alter hydrophilicity, or introduce specific recognition sites. While the direct application of this compound in advanced materials is not yet established, its structure is analogous to monomers used in the synthesis of functional polymers like molecularly imprinted polymers or electroactive poly(amide-imide)s. pharmaffiliates.com This suggests a potential future role in the creation of smart materials, sensors, or separation media.

| Structural Feature | Potential Application Area | Underlying Principle | Relevant Field |

|---|---|---|---|

| Ethylamine Group | Ligand Synthesis | Coordination to metal ions via lone pair donation. | Coordination Chemistry |

| Nitrophenoxy Group | Biological Probes | Fluorescence quenching that can be modulated by chemical reaction. | Bioimaging, Diagnostics |

| Entire Molecule | Polymer Monomer | Bifunctionality allows for step-growth polymerization. | Material Science |

| Nitrophenoxy Group | Nonlinear Optical Materials | High polarity and electron-withdrawing nature can enhance NLO response. | Advanced Materials |

Environmental Fate and Safety Considerations for 2 3 Nitrophenoxy Ethylamine

Environmental Persistence and Degradation Pathways of 2-(3-Nitrophenoxy)ethylamine

The environmental persistence of this compound, a member of the nitroaromatic compound family, is dictated by its susceptibility to various degradation processes. The presence of the nitro group and the ether linkage influences its stability and transformation in the environment. nih.gov Nitroaromatic compounds are generally recognized for their recalcitrance to degradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative cleavage. nih.govnih.gov

Photodegradation Mechanisms of this compound

The degradation pathway likely involves an initial attack by hydroxyl radicals on the aromatic ring. researchgate.net For analogous compounds like nitrophenols, this leads to the formation of hydroxylated intermediates such as dihydroxynitrobenzenes. researchgate.net The ether linkage in this compound is also a potential site for cleavage. For instance, the herbicide nitrofen (B51676) (2,4-dichlorophenyl p-nitrophenyl ether) undergoes rapid cleavage of the ether linkage during photodecomposition. researchgate.net Following the initial hydroxylation or ether cleavage, the aromatic ring can open, leading to the formation of aliphatic compounds that are subsequently oxidized. researchgate.netcnr.it The complete mineralization of the compound would result in the formation of nitrate (B79036) and ammonium (B1175870) ions, carbon dioxide, and water. cnr.it

Table 1: Potential Photodegradation Intermediates of Related Nitroaromatic Compounds

| Initial Compound | Potential Intermediates | Mineralization Products |

| Nitrobenzene | o-, m-, p-Nitrophenol, Nitrohydroquinone, Nitrocatechol, Catechol, Benzoquinone, Phenol (B47542) | Nitrate/nitrite (B80452) ions, Formic acid, Glyoxylic acid, Maleic acid, Oxalic acid, CO2, H2O |

| Nitrophenols | Dihydroxynitrobenzenes | Nitrate and ammonium ions, CO2, H2O |

| Nitrofen | 2,4-Dichlorophenol, p-Nitrophenol, Hydroquinone, 4-Nitrocatechol | Further degradation products |

This table is illustrative of potential degradation pathways based on studies of similar compounds. nih.govresearchgate.net

Microbial Biodegradation of this compound